molecular formula C19H25N3O3 B2984949 Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate CAS No. 1311448-70-0

Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate

Cat. No.: B2984949
CAS No.: 1311448-70-0
M. Wt: 343.427
InChI Key: YZYZSRZVQSUVTL-UHFFFAOYSA-N
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Description

Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a methylcarbamoyl group, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanocyclohexyl group, the introduction of the methylcarbamoyl group, and the final coupling with the phenylacetate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylacetate derivatives and carbamoyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate is unique due to its combination of a cyanocyclohexyl group and a phenylacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-22(19(14-20)11-7-4-8-12-19)16(23)13-21-17(18(24)25-2)15-9-5-3-6-10-15/h3,5-6,9-10,17,21H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZSRZVQSUVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(C1=CC=CC=C1)C(=O)OC)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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